N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13-4-2-3-5-17(13)25-12-18(23)21-15-10-19(24)22(11-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSRCODNNHZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, chlorination of the phenyl group, and the attachment of the tolyloxy acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the 2-methylphenoxy group and the pyrrolidinone ring :
| Site | Reagents/Conditions | Product | References |
|---|---|---|---|
| 2-Methylphenoxy methyl | KMnO₄/H₂SO₄, 80–100°C | 2-(Carboxyphenoxy)acetamide derivative | |
| Pyrrolidinone β-carbon | H₂O₂/Fe²⁺ (Fenton’s reagent), RT | Hydroxylated pyrrolidinone or ring-opened dicarboxylic acid |
Key Findings :
-
Oxidation of the methyl group produces a carboxylic acid, enhancing water solubility.
-
The pyrrolidinone ring undergoes β-carbon oxidation, forming hydroxylated intermediates or cleaving under strong conditions.
Reduction Reactions
Reduction targets the acetamide carbonyl and pyrrolidinone ring :
| Site | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acetamide carbonyl | LiAlH₄, THF, reflux | N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)ethylamine | |
| Pyrrolidinone carbonyl | NaBH₄/MeOH, 0°C | 5-Hydroxypyrrolidine derivative |
Key Findings :
-
LiAlH₄ reduces the acetamide to a primary amine while preserving the pyrrolidinone.
-
NaBH₄ selectively reduces the pyrrolidinone carbonyl to an alcohol without affecting the acetamide.
Hydrolysis Reactions
Controlled hydrolysis cleaves the acetamide bond and modifies the pyrrolidinone :
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 100°C, 12h | 2-(2-Methylphenoxy)acetic acid + 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine | |
| Basic hydrolysis | NaOH (20%), EtOH, reflux, 8h | Sodium 2-(2-methylphenoxy)acetate + pyrrolidinone amine salt |
Key Findings :
-
Acidic conditions yield carboxylic acid and amine.
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Basic hydrolysis produces salts, facilitating purification.
Nucleophilic Substitution
The 4-chlorophenyl group participates in aromatic substitution:
| Nucleophile | Conditions | Product | References |
|---|---|---|---|
| Hydroxide | CuCl₂, DMF, 120°C | 4-Hydroxyphenyl derivative | |
| Amines | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 4-Aminophenyl analog |
Key Findings :
-
Chlorine displacement by hydroxide requires copper catalysis .
-
Buchwald-Hartwig amination introduces amine groups efficiently .
Electrophilic Aromatic Substitution
The phenoxy groups undergo nitration and sulfonation:
| Reaction | Reagents/Conditions | Position | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to O | 2-(2-Methyl-4-nitrophenoxy)acetamide | |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Meta to O | Sulfonated phenoxy derivative |
Key Findings :
-
Nitration occurs para to the phenoxy oxygen due to its activating effect.
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Sulfonation favors the meta position under mild conditions.
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed couplings:
| Reaction | Catalyst/Reagents | Product | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl-modified derivative | |
| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | Diarylamine analog |
Key Findings :
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating selective toxicity that spares normal cells.
Case Study :
A study published in ACS Omega reported that derivatives similar to this compound showed significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions (PGIs) exceeding 80% .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| OVCAR-8 | 86.61 |
| SNB-19 | 85.26 |
| NCI-H40 | 75.99 |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through inhibition of enzymes linked to neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease.
Findings :
In vitro studies have shown that compounds with related structures exhibit significant inhibition of acetylcholinesterase activity, suggesting a possible avenue for the treatment of neurodegenerative conditions .
The biological activities of this compound can be summarized as follows:
Research Insights and Future Directions
The ongoing research on this compound highlights its promising applications in drug development. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Structural Modifications : Exploring analogs to enhance potency and reduce potential side effects.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Calculated based on molecular formula C₁₉H₁₇ClN₂O₃.
Key Observations :
- Pyrrolidinone-containing compounds (e.g., ) share conformational rigidity but differ in substituent electronic effects.
- Substituent Effects: The 2-methylphenoxy group in the target compound provides moderate steric hindrance compared to the bulkier tert-butyl groups in or the fluorinated benzyloxy group in .
Comparative Analysis :
- The pyrazole analogue exhibits insecticidal activity, suggesting the target compound’s 4-chlorophenyl group may also confer affinity for chloride ion channels or GABA receptors.
- N-substituted 2-arylacetamides demonstrate antimicrobial activity, implying the target compound’s acetamide linkage could enhance binding to bacterial enzymes or cell wall components.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
*Estimated using fragment-based methods.
Key Insights :
- The target compound’s logP (~3.1) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- Thiadiazole derivatives exhibit higher logP values, likely due to the benzylsulfanyl group, which may reduce aqueous solubility but enhance blood-brain barrier penetration.
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolidinone ring , a 4-chlorophenyl group , and a methoxyacetamide moiety . Its molecular formula is with a molecular weight of approximately 342.8 g/mol. The presence of the chlorophenyl group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with mitochondrial respiration. This inhibition disrupts electron transfer within the respiratory chain, leading to a decrease in cellular energy production and growth inhibition in certain pathogens .
- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound and its derivatives. The compound has demonstrated:
- Strong activity against bacterial strains : In vitro studies have shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent .
- Fungal Inhibition : The compound also exhibits antifungal properties by disrupting fungal growth through its action on mitochondrial respiration.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have indicated that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings suggest a promising avenue for further research in cancer therapeutics .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Screening : A study assessed the antibacterial activity of various derivatives, revealing that compounds similar to this compound exhibited significant antibacterial effects against multiple strains, suggesting a broad-spectrum potential .
- Enzyme Inhibition Studies : Docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mechanism of action as an enzyme inhibitor .
- Antioxidant Evaluation : The antioxidant capability was measured using DPPH radical scavenging assays, where certain derivatives showed higher efficacy than well-known antioxidants like ascorbic acid .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide?
- Methodological Answer : The synthesis involves multi-step processes, including pyrrolidinone ring formation and subsequent functionalization. Key steps include:
- Ring Formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO to stabilize intermediates .
- Acetamide Introduction : Coupling the pyrrolidinone core with 2-(2-methylphenoxy)acetic acid derivatives via amidation, using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in NMR) and absence of unreacted precursors .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine - HSQC NMR to assign ambiguous signals and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., pyrrolidinone ring conformation) using single-crystal diffraction data .
- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., Gaussian 09) to validate experimental data .
Q. What is the hypothesized mechanism of action for this compound’s biological activity?
- Methodological Answer :
- Target Identification : Perform kinase inhibition assays (e.g., ADP-Glo™) or receptor binding studies (radioligand displacement) to identify interactions with enzymes/receptors .
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the chlorophenyl and acetamide moieties’ roles in target affinity .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to map affected pathways (e.g., apoptosis, inflammation) .
Q. How can the compound’s stability under varying physiological conditions be evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics for shelf-life prediction .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or nanoformulation to enhance aqueous stability .
Q. What role do substituents (e.g., 4-chlorophenyl, 2-methylphenoxy) play in modulating reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-chlorophenyl group enhances electrophilicity, facilitating nucleophilic interactions in enzyme active sites .
- Steric Considerations : 2-Methylphenoxy’s ortho-methyl group may restrict rotational freedom, improving target selectivity .
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F or NO) and compare IC values in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
